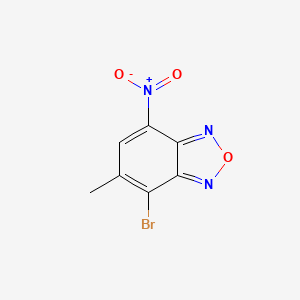

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole

カタログ番号 B2666436

CAS番号:

2402829-73-4

分子量: 258.031

InChIキー: XWGTYBSFUGGBSE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

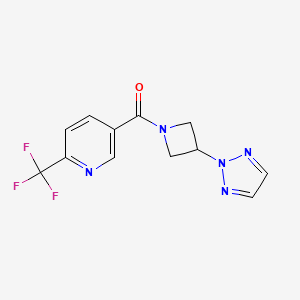

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C7H4BrN3O3 . It is a derivative of 4-Nitro-2,1,3-benzoxadiazole, which has been studied for its potential as a fluorescent sigma receptor probe .

Molecular Structure Analysis

The InChI code for 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is 1S/C7H4BrN3O3/c1-3-2-4 (11 (12)13)6-7 (5 (3)8)10-14-9-6/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole has a molecular weight of 258.03 . It is a powder at room temperature .科学的研究の応用

- BMBD is a fluorescent dye with excellent photophysical properties. Researchers use it as a probe to detect specific molecules or ions in biological systems. Its fluorescence intensity changes upon binding to target molecules, making it useful for monitoring cellular processes, enzyme activity, and ion concentrations .

- BMBD can be functionalized and conjugated to biomolecules (such as proteins, peptides, or nucleic acids). These BMBD-biomolecule conjugates serve as powerful tools for studying protein-protein interactions, protein localization, and drug delivery .

- BMBD can form stable complexes with transition metals. These complexes exhibit unique properties, including luminescence and redox activity. Researchers explore BMBD-metal complexes for catalysis, sensing, and materials science .

- BMBD derivatives have shown promising antitumor activity. Researchers modify the BMBD scaffold to enhance its cytotoxic effects against cancer cells. Mechanistic studies reveal its impact on cell cycle regulation and apoptosis .

- BMBD-based photosensitizers can generate reactive oxygen species upon light activation. PDT using BMBD derivatives selectively destroys cancer cells, making it a potential treatment modality .

- BMBD serves as a versatile building block in organic synthesis. Researchers use it to create novel heterocyclic compounds, such as benzoxadiazoles and indoles. These derivatives find applications in drug discovery and development .

Fluorescent Probes and Sensors

Chemical Biology and Bioconjugation

Metal Complexes and Coordination Chemistry

Antitumor and Anticancer Agents

Photodynamic Therapy (PDT)

Organic Synthesis and Medicinal Chemistry

Safety and Hazards

特性

IUPAC Name |

4-bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O3/c1-3-2-4(11(12)13)6-7(5(3)8)10-14-9-6/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGTYBSFUGGBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NON=C2C(=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

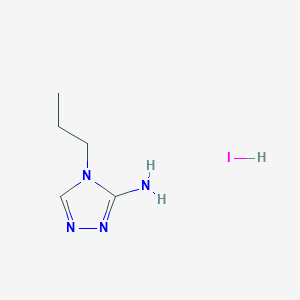

4-Propyl-1,2,4-triazol-3-amine;hydroiodide

2567504-94-1

methanone](/img/structure/B2666358.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2666366.png)

![4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2666370.png)

![2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid](/img/structure/B2666372.png)

![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2666375.png)